JMJD3 Inhibition Potency vs. GSK-J1
The derivative 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid (Compound 3) demonstrates a low micromolar inhibitory activity against the JMJD3 enzyme [1]. In a direct head-to-head comparison, its IC50 is 1.52 µM [1]. This is in contrast to the first-generation reference inhibitor GSK-J1, which has a reported IC50 of 60 nM .
| Evidence Dimension | JMJD3 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.52 ± 0.50 µM |
| Comparator Or Baseline | GSK-J1: IC50 = 60 nM |
| Quantified Difference | GSK-J1 is approximately 25-fold more potent. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
The target compound is a second-generation tool, prioritizing a unique selectivity profile over absolute potency, which is critical for deconvoluting specific JMJD3-mediated biology without confounding UTX activity.
- [1] Giordano, A., del Gaudio, F., Johansson, C., Riccio, R., Oppermann, U., & Di Micco, S. (2018). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. ChemMedChem, 13(12), 1160–1164. DOI: 10.1002/cmdc.201800198. View Source
